Cas no 131652-35-2 (8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one)
8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one
- 8-(1-Chloro-2-hydroxy-3- methylbut-3-enyl)-7-methoxycoumarin
- 8-(1-CHLORO-2-HYDROXY-3-METHYL-BUT-3-ENYL)-7-METHOXY-CHROMEN-2-ONE
- 8-(1-CHLORO-2-HYDROXY-3-METHYLBUT-3-ENYL)-7-METHOX YCOUMARIN
- 8-(1-chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one
- W1264
- 8-(1-Chloro-2-hydroxy-3-methyl-3-butenyl)-7-methoxy-2H-1-benzopyran-2-one
- [ "" ]
- Chloculol
- 8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin
- DTXSID70927311
- AKOS022184914
- 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
- 131652-35-2
- 2H-1-Benzopyran-2-one, 8-(1-chloro-2-hydroxy-3-methyl-3-buten-1-yl)-7-methoxy-
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- Inchi: 1S/C15H15ClO4/c1-8(2)14(18)13(16)12-10(19-3)6-4-9-5-7-11(17)20-15(9)12/h4-7,13-14,18H,1H2,2-3H3
- InChI Key: HROGOCUMIJWOHN-UHFFFAOYSA-N
- SMILES: ClC(C(C(=C)C)O)C1C(=CC=C2C=CC(=O)OC=12)OC
Computed Properties
- Exact Mass: 294.06600
- Monoisotopic Mass: 294.0658866g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 489.0±45.0 °C at 760 mmHg
- Flash Point: 249.5±28.7 °C
- PSA: 59.67000
- LogP: 3.01850
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3259-1 ml * 10 mm |
8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin |
131652-35-2 | 1 ml * 10 mm |
¥ 4380 | 2024-07-20 | ||
| TargetMol Chemicals | TN3259-5 mg |
8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin |
131652-35-2 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
| TargetMol Chemicals | TN3259-1 mL * 10 mM (in DMSO) |
8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin |
131652-35-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
| TargetMol Chemicals | TN3259-5mg |
8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin |
131652-35-2 | 5mg |
¥ 4280 | 2024-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183792-5mg |
Chloculol |
131652-35-2 | 98% | 5mg |
¥3360 | 2023-04-15 |
8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one
Professional Introduction to Compound with CAS No. 131652-35-2 and Product Name: 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one
The compound with the CAS number 131652-35-2 and the product name 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, belonging to the chromenone class, has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a chloro substituent, an hydroxy group, and a methylbut-3-en-1-yl side chain in its structure contributes to its distinct chemical properties and reactivity, making it a valuable candidate for further research and development.
Recent studies have highlighted the potential of chromenone derivatives as bioactive compounds. The 7-methoxy group in the molecule enhances its solubility and stability, which are critical factors for pharmaceutical applications. Additionally, the 1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl moiety introduces a reactive site that can be exploited for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.
One of the most intriguing aspects of this compound is its biological activity. Preliminary research suggests that it exhibits potent antioxidant properties, which are essential for protecting cells from oxidative stress induced by free radicals. This makes it a promising candidate for applications in anti-inflammatory and antiaging therapies. Furthermore, its ability to modulate various cellular pathways has led researchers to explore its potential in treating neurological disorders and cancer.
The synthesis of 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one involves a multi-step process that requires precise control over reaction conditions. The introduction of the chloro group at the 1-position of the chromenone ring is particularly challenging due to its sensitivity to nucleophilic attack. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels, ensuring that the final product meets stringent pharmaceutical standards.
In terms of pharmacokinetics, this compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its molecular structure allows for efficient absorption across biological membranes, while its metabolic stability ensures prolonged activity within the body. These characteristics make it an attractive candidate for oral administration, which is often preferred for patient compliance and convenience.
The role of natural products in drug discovery has been well-documented, and chromenone derivatives are no exception. Many natural compounds have inspired synthetic chemists to develop novel derivatives with enhanced bioactivity. The structural inspiration drawn from natural sources has led to the development of synthetic analogs that exhibit improved pharmacological profiles. For instance, certain chromenones derived from flavonoids have shown significant therapeutic potential in preclinical studies.
Computational chemistry has also played a crucial role in understanding the mechanism of action of this compound. Molecular modeling studies have revealed insights into how it interacts with biological targets at the molecular level. These insights are invaluable for designing more effective derivatives with improved binding affinity and selectivity. Additionally, computational methods have been used to predict potential side effects, allowing researchers to optimize the compound's safety profile before moving into clinical trials.
The development of new pharmaceuticals is a complex process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The compound 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one exemplifies this collaborative approach. Its discovery was made possible by integrating knowledge from various disciplines, including organic synthesis, medicinal chemistry, and bioinformatics. This interdisciplinary approach is essential for advancing drug discovery efforts and bringing new therapies to patients in need.
As research continues to uncover new applications for this compound, it is likely that additional derivatives will be developed with even more targeted therapeutic effects. The flexibility offered by its molecular structure allows chemists to modify various functional groups while retaining core bioactivity. This adaptability makes it a versatile scaffold for designing novel drugs that address unmet medical needs.
In conclusion,8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromenone (CAS No: 13165235) represents a significant advancement in pharmaceutical chemistry with promising biological activities and favorable pharmacokinetic properties. Its unique structural features make it a valuable candidate for further research and development in various therapeutic areas. As our understanding of its mechanisms of action continues to grow,this compound holds great potential for improving human health through innovative drug therapies.